molecular formula C12H12ClFN2O3 B7550086 1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid

1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid

Cat. No. B7550086
M. Wt: 286.68 g/mol
InChI Key: QWGUKAZBDGXSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid, commonly known as CFPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CFPPC is a pyrrolidine derivative that has been synthesized through various chemical processes.

Mechanism of Action

The mechanism of action of CFPPC is not fully understood. It is believed that CFPPC may act by inhibiting the production of inflammatory cytokines and prostaglandins. CFPPC may also act by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
CFPPC has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CFPPC has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

CFPPC has advantages and limitations for lab experiments. Its advantages include its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anticancer agent. Its limitations include its low solubility in water and its potential toxicity in high doses.

Future Directions

There are many future directions for research on CFPPC. One direction is to further study its potential as an anti-inflammatory and analgesic agent. Another direction is to further study its potential as an anticancer agent. Additionally, research could be done to improve the solubility of CFPPC in water and to reduce its potential toxicity.

Synthesis Methods

CFPPC can be synthesized through various chemical processes, including the reaction of 1-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid with thionyl chloride to form 1-(2-chloro-4-fluorophenyl)pyrrolidine-3-carbonyl chloride. This compound is then reacted with ammonia to form CFPPC.

Scientific Research Applications

CFPPC has potential applications in the field of medicine. It has been studied for its potential as an anti-inflammatory and analgesic agent. CFPPC has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O3/c13-9-5-8(14)1-2-10(9)15-12(19)16-4-3-7(6-16)11(17)18/h1-2,5,7H,3-4,6H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGUKAZBDGXSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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